Vilzemetkib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vilzemetkib is a synthetic organic compound known for its role as a hepatocyte growth factor receptor (c-Met) inhibitor. It has shown potential antineoplastic action, making it a promising candidate for cancer treatment, particularly in neurofibromatosis type I and various types of carcinomas .
Preparation Methods
The preparation of Vilzemetkib involves several synthetic routes and reaction conditions. One common method includes the use of cyclopropyl and quinoline derivatives. The industrial production of this compound typically involves multi-step synthesis, starting with the preparation of intermediate compounds, followed by coupling reactions and purification steps .
Chemical Reactions Analysis
Vilzemetkib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in its synthesis. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Vilzemetkib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying c-Met inhibition and its effects on various chemical pathways.
Biology: In biological research, this compound is used to study cell signaling pathways and their role in cancer progression.
Medicine: Clinically, it is being investigated for its potential in treating advanced non-small cell lung carcinoma, ovarian cancer, and other malignancies.
Industry: In the pharmaceutical industry, this compound is being developed as a therapeutic agent for cancer treatment
Mechanism of Action
Vilzemetkib exerts its effects by inhibiting the c-Met kinase, a receptor involved in cell growth, motility, and differentiation. By blocking this receptor, this compound disrupts the signaling pathways that promote tumor growth and metastasis. The molecular targets include the hepatocyte growth factor receptor, and the pathways involved are primarily related to cell proliferation and survival .
Comparison with Similar Compounds
Vilzemetkib is unique among c-Met inhibitors due to its specific chemical structure and potent inhibitory action. Similar compounds include:
Crizotinib: Another c-Met inhibitor used in cancer treatment.
Cabozantinib: Known for its dual inhibition of c-Met and VEGFR2.
Tepotinib: A selective c-Met inhibitor with applications in non-small cell lung cancer. This compound stands out due to its specific binding affinity and effectiveness in preclinical and clinical studies
Properties
CAS No. |
1363402-44-1 |
---|---|
Molecular Formula |
C36H36F2N4O5 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
1-N'-[4-[7-[[1-(cyclopentylamino)cyclopropyl]methoxy]-6-methoxyquinolin-4-yl]oxy-3-fluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C36H36F2N4O5/c1-45-31-19-26-28(20-32(31)46-21-35(13-14-35)42-24-4-2-3-5-24)39-17-12-29(26)47-30-11-10-25(18-27(30)38)41-34(44)36(15-16-36)33(43)40-23-8-6-22(37)7-9-23/h6-12,17-20,24,42H,2-5,13-16,21H2,1H3,(H,40,43)(H,41,44) |
InChI Key |
IXDALXNUFGTEMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCC3(CC3)NC4CCCC4)OC5=C(C=C(C=C5)NC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.